molecular formula C24H20FN5O B2774457 5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1031977-57-7

5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2774457
CAS No.: 1031977-57-7
M. Wt: 413.456
InChI Key: XWXLLPFBCFMMTC-UHFFFAOYSA-N
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Description

5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-ketoesters.

    Introduction of 4-Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl halides.

    Formation of 1,2,4-Oxadiazole Ring: This step involves the cyclization of appropriate nitrile oxides with hydrazides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of corresponding ketones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has shown potential as an inhibitor of various enzymes, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: The compound has been investigated for its potential as an anticancer agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs).

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit potent enzyme inhibitory activities and have been studied for their anticancer properties.

Uniqueness

5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the 4-fluorophenyl and 1,2,4-oxadiazol-5-yl groups, which confer specific biological activities and enhance its potency as an enzyme inhibitor. The combination of these functional groups in a single molecule provides a unique scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O/c1-14-6-4-5-7-18(14)12-20-15(2)27-23-21(13-26-30(23)16(20)3)24-28-22(29-31-24)17-8-10-19(25)11-9-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXLLPFBCFMMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N3C(=C(C=N3)C4=NC(=NO4)C5=CC=C(C=C5)F)N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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